4,4'-Di-N-acetylamino-diphenylsulfoxide-d8

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

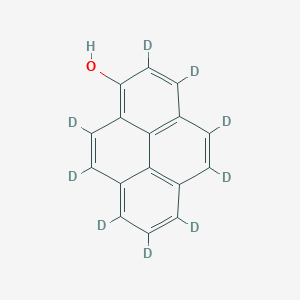

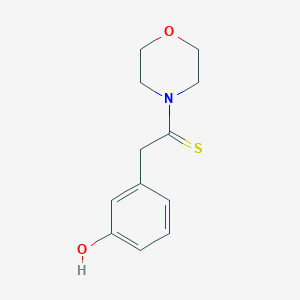

4,4’-Di-N-acetylamino-diphenylsulfoxide-d8 is a biochemical used for proteomics research . It is a stable isotope labelled synthetic chemistry building block . The molecular formula of this compound is C16H8D8N2O3S and it has a molecular weight of 324.42 .

Synthesis Analysis

The synthesis of 4,4’-Di-N-acetylamino-diphenylsulfoxide-d8 involves the use of state-of-the-art technology to produce stable isotopes that are highly enriched and isotopically labeled to the highest standards .Molecular Structure Analysis

The molecular structure of 4,4’-Di-N-acetylamino-diphenylsulfoxide-d8 is represented by the formula C16H8D8N2O3S . The structure includes two acetylamino groups attached to a diphenylsulfoxide core .科研应用

Medicinal Chemistry Applications

Research on diphenylsulfoxide derivatives has highlighted their potential in therapeutic applications. For instance, studies have shown that sulfone and sulfonanilide therapies demonstrate efficacy against streptococcal infections, with specific derivatives being more efficacious than traditional treatments and exhibiting lower toxicity (F. Cooper, P. Gross, & Marion Lewis, 1938). Moreover, the investigation into dipeptidyl peptidase IV inhibitors found that derivatives of diphenyl phosphonate esters, including acylamino substitutions, offer potent inhibition with low cytotoxicity, highlighting the therapeutic potential in regulating enzymatic activity (A. Belyaev et al., 1999).

Material Science and Chemical Synthesis

In material science, diphenylsulfoxide derivatives have been explored for their utility in creating conductive polymers. Research on the synthesis and electrochemical characterization of dipyrroles separated by diphenyleneoxide and diphenylenesulfide spacers has indicated the potential for creating new conducting polymers with sulfur and oxygen atoms in the conjugation chain, which could significantly impact material properties and applications (A. M. Vasil’tsov et al., 2005).

Chemical Synthesis Innovations

Significant advancements in chemical synthesis methods have been made using diphenylsulfoxide and related compounds. For example, the use of diphenylsulfoxide with triflic anhydride has been demonstrated as a powerful promoter system in chemoselective glycosylations, enabling the activation of disarmed thioglycosides and illustrating the novel activator's utility in successful glycosylation sequences (J. Codée et al., 2003). Additionally, organic sulfides' photooxidation using sensitizers covalently grafted on silica represents a more efficient and selective approach to solar photochemistry, emphasizing the role of diphenyl sulfide derivatives in enhancing reaction rates and selectivity (N. Soggiu et al., 1999).

Safety And Hazards

性质

IUPAC Name |

N-[4-(4-acetamido-2,3,5,6-tetradeuteriophenyl)sulfinyl-2,3,5,6-tetradeuteriophenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-11(19)17-13-3-7-15(8-4-13)22(21)16-9-5-14(6-10-16)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20)/i3D,4D,5D,6D,7D,8D,9D,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABWONZJSRPOIE-UWAUJQNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)C2=C(C(=C(C(=C2[2H])[2H])NC(=O)C)[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40447834 |

Source

|

| Record name | 4,4'-Di-N-acetylamino-diphenylsulfoxide-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Di-N-acetylamino-diphenylsulfoxide-d8 | |

CAS RN |

557794-36-2 |

Source

|

| Record name | 4,4'-Di-N-acetylamino-diphenylsulfoxide-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![(2R,4S)-2-t-Butyl-N-benzyl-4-[1-(S)-hydroxy-2-methylpropyl]-oxazolidine-4-carboxylic Acid, Methyl Ester](/img/structure/B16575.png)

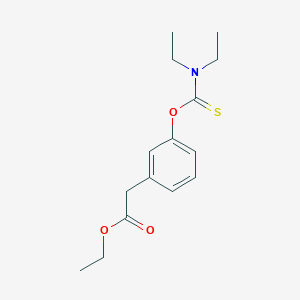

![Ethyl 2-[3-(diethylcarbamoylsulfanyl)phenyl]acetate](/img/structure/B16580.png)

![[2,2'-Bi-1H-indole]-3,3'-diol, bis(hydrogen sulfate) (ester), disodium salt](/img/structure/B16597.png)